molecular formula C24H15N3O4S B4726098 N-(4-acetylphenyl)-2-(1,3-dioxoisoindol-2-yl)-1,3-benzothiazole-6-carboxamide

N-(4-acetylphenyl)-2-(1,3-dioxoisoindol-2-yl)-1,3-benzothiazole-6-carboxamide

Cat. No.: B4726098
M. Wt: 441.5 g/mol
InChI Key: XCVNJJIQSKZHAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-acetylphenyl)-2-(1,3-dioxoisoindol-2-yl)-1,3-benzothiazole-6-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-(1,3-dioxoisoindol-2-yl)-1,3-benzothiazole-6-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-acetylphenylamine with phthalic anhydride to form an intermediate, which is then reacted with 2-aminobenzothiazole under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, would be essential to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-(1,3-dioxoisoindol-2-yl)-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, benzothiazole derivatives, including this compound, are investigated for their potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in drug discovery programs targeting specific diseases, such as cancer or bacterial infections.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or dyes, due to its stable and reactive nature.

Mechanism of Action

The mechanism by which N-(4-acetylphenyl)-2-(1,3-dioxoisoindol-2-yl)-1,3-benzothiazole-6-carboxamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or DNA, leading to various biological outcomes. The exact pathways would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: A simpler structure with similar biological activities.

    Phthalimide: Shares the isoindole-1,3-dione moiety.

    4-Acetylphenylamine: A precursor in the synthesis of the compound.

Uniqueness

N-(4-acetylphenyl)-2-(1,3-dioxoisoindol-2-yl)-1,3-benzothiazole-6-carboxamide is unique due to its combination of functional groups, which confer specific reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-(1,3-dioxoisoindol-2-yl)-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15N3O4S/c1-13(28)14-6-9-16(10-7-14)25-21(29)15-8-11-19-20(12-15)32-24(26-19)27-22(30)17-4-2-3-5-18(17)23(27)31/h2-12H,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCVNJJIQSKZHAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)N=C(S3)N4C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-acetylphenyl)-2-(1,3-dioxoisoindol-2-yl)-1,3-benzothiazole-6-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-acetylphenyl)-2-(1,3-dioxoisoindol-2-yl)-1,3-benzothiazole-6-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(4-acetylphenyl)-2-(1,3-dioxoisoindol-2-yl)-1,3-benzothiazole-6-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(4-acetylphenyl)-2-(1,3-dioxoisoindol-2-yl)-1,3-benzothiazole-6-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(4-acetylphenyl)-2-(1,3-dioxoisoindol-2-yl)-1,3-benzothiazole-6-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(4-acetylphenyl)-2-(1,3-dioxoisoindol-2-yl)-1,3-benzothiazole-6-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.